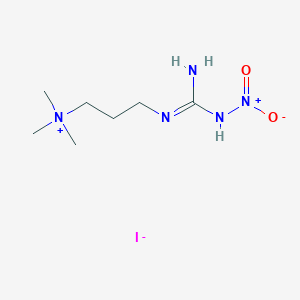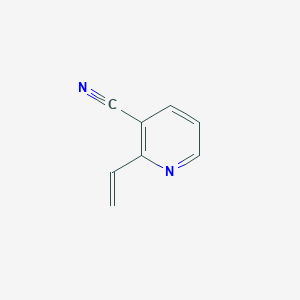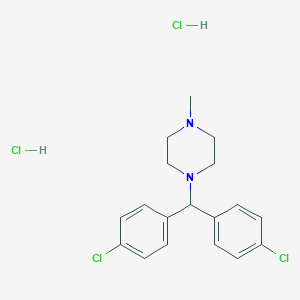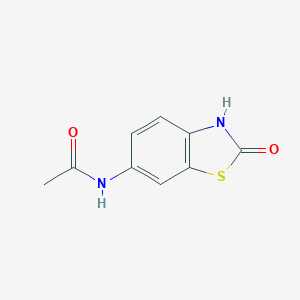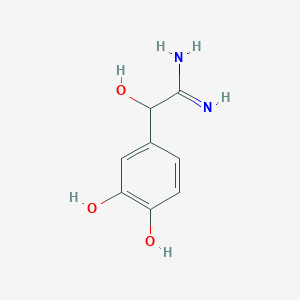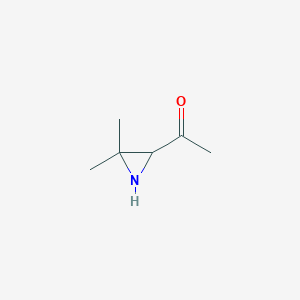
1-(3,3-Dimethylaziridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylaziridin-2-yl)ethanone, also known as DMAE, is a chemical compound that has been widely used in scientific research. It is a cyclic amine that contains a ketone group, and it has been found to have various biochemical and physiological effects. DMAE is synthesized through a specific method and has been used in a variety of applications, including as a reagent in organic synthesis and as a tool in biological research.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylaziridin-2-yl)ethanone is not fully understood, but it is believed to act as a cholinergic agent. It has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function. 1-(3,3-Dimethylaziridin-2-yl)ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3,3-Dimethylaziridin-2-yl)ethanone has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, particularly in individuals with cognitive impairments. 1-(3,3-Dimethylaziridin-2-yl)ethanone has also been found to have neuroprotective effects, which may be due to its antioxidant properties. Additionally, 1-(3,3-Dimethylaziridin-2-yl)ethanone has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3-Dimethylaziridin-2-yl)ethanone has several advantages for lab experiments, including its ability to introduce a ketone group into various organic compounds and its neuroprotective and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 1-(3,3-Dimethylaziridin-2-yl)ethanone in scientific research. One potential application is in the development of new drugs for the treatment of cognitive impairments and neurodegenerative diseases. Additionally, 1-(3,3-Dimethylaziridin-2-yl)ethanone may have potential applications in the development of new antioxidants and anti-inflammatory agents. Further research is needed to fully understand the mechanisms of action of 1-(3,3-Dimethylaziridin-2-yl)ethanone and to explore its potential therapeutic applications.
Métodos De Síntesis
1-(3,3-Dimethylaziridin-2-yl)ethanone is synthesized through a specific method that involves the reaction between 3,3-dimethylaziridine and acetyl chloride. This reaction results in the formation of 1-(3,3-Dimethylaziridin-2-yl)ethanone, which can be purified through various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylaziridin-2-yl)ethanone has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as it can be used to introduce a ketone group into various organic compounds. Additionally, 1-(3,3-Dimethylaziridin-2-yl)ethanone has been used as a tool in biological research, particularly in the study of neurotransmitters and their effects on the brain.
Propiedades
Número CAS |
104547-66-2 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
1-(3,3-dimethylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-4(8)5-6(2,3)7-5/h5,7H,1-3H3 |
Clave InChI |
AKGPBZFILVIQSL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(N1)(C)C |
SMILES canónico |
CC(=O)C1C(N1)(C)C |
Sinónimos |
Ethanone, 1-(3,3-dimethyl-2-aziridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



